N-Ethyl-N,3,5-Trimethyl-1H-pyrazol-4-sulfonamid

Übersicht

Beschreibung

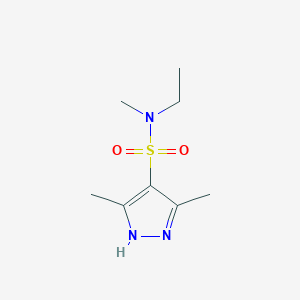

“N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a biochemical compound with the molecular formula C8H15N3O2S and a molecular weight of 217.29 . It is used for proteomics research .

Synthesis Analysis

Pyrazole-bearing compounds, including “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The compound also contains an ethyl group and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” are not mentioned in the search results, pyrazole compounds in general can undergo various reactions. For example, a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides can yield pyrazoles .Physical and Chemical Properties Analysis

“N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” has a molecular weight of 217.29 and a molecular formula of C8H15N3O2S . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Proteomforschung

N-Ethyl-N,3,5-Trimethyl-1H-pyrazol-4-sulfonamid: wird in der Proteomforschung als biochemisches Werkzeug eingesetzt . Die Proteomik, die groß angelegte Untersuchung von Proteinen, profitiert von der Fähigkeit dieser Verbindung, mit Proteinstrukturen zu interagieren, was möglicherweise ihre Funktion und Stabilität beeinflusst. Diese Interaktion kann verwendet werden, um neue Arzneimittelziele zu identifizieren oder die Rolle spezifischer Proteine in Krankheitsprozessen zu verstehen.

Zwischenprodukt der organischen Synthese

Als Zwischenprodukt der organischen Synthese ist diese Verbindung an der Herstellung komplexerer Moleküle beteiligt . Es dient als Baustein in der synthetischen Chemie und ermöglicht die Konstruktion einer Vielzahl von chemischen Strukturen, die in weiteren Forschungsarbeiten oder als Teil der pharmazeutischen Entwicklung verwendet werden können.

Medizinische Chemie

In der medizinischen Chemie werden This compound-Derivate auf ihr therapeutisches Potenzial untersucht . Pyrazolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter Rollen als Antituberkulose-, antimikrobielle, antimykotische, entzündungshemmende, krebshemmende und Antidiabetika. Diese Verbindung könnte ein Vorläufer bei der Synthese neuer Medikamente mit diesen Aktivitäten sein.

Landwirtschaftliche Chemie

Die Derivate der Verbindung sind auch in der landwirtschaftlichen Chemie von Bedeutung . Sie können zur Synthese von Pestiziden oder Herbiziden verwendet werden, die zum Schutz von Nutzpflanzen vor Schädlingen und Krankheiten beitragen und so die landwirtschaftliche Produktivität steigern.

Materialwissenschaften

In der Materialwissenschaft kann diese Verbindung zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften beitragen . Pyrazolderivate können zur Herstellung von Polymeren oder Beschichtungen mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhte Haltbarkeit oder Beständigkeit gegen Umweltfaktoren.

Photophysikalische Studien

This compound: spielt aufgrund der photophysikalischen Eigenschaften von Pyrazolderivaten eine Rolle in photophysikalischen Studien . Diese Studien können zur Entwicklung neuer optischer Materialien oder zur Verbesserung bestehender Materialien führen, die in Branchen wie Elektronik und Photonik von entscheidender Bedeutung sind.

Analytische Chemie

In der analytischen Chemie kann diese Verbindung als Standard oder Reagenz in verschiedenen analytischen Techniken wie NMR, HPLC, LC-MS und UPLC verwendet werden . Diese Techniken sind unerlässlich für die qualitative und quantitative Analyse von Substanzen, was in der Forschung und Qualitätskontrolle in verschiedenen Branchen entscheidend ist.

Chemieunterricht

Schließlich kann This compound im Chemieunterricht als Modellverbindung verwendet werden, um verschiedene Konzepte in der organischen Chemie zu lehren . Seine Struktur und Reaktivität können verwendet werden, um Prinzipien der heterocyclischen Chemie und Synthesestrategien zu veranschaulichen.

Safety and Hazards

Zukünftige Richtungen

The future directions for “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” could involve further exploration of its potential pharmacological effects. For instance, hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Wirkmechanismus

Target of Action

Pyrazole-based compounds, like “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide”, are known for their diverse pharmacological effects

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific structure and target .

Biochemische Analyse

Biochemical Properties

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes and proteins.

Cellular Effects

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways . Additionally, it can affect the expression of specific genes involved in cellular growth and differentiation, thereby impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . It can also interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions are primarily mediated by hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in alterations in cellular metabolism and function, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s transport and distribution can influence its biological activity and effectiveness in therapeutic applications.

Subcellular Localization

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRNEGSLXZOVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

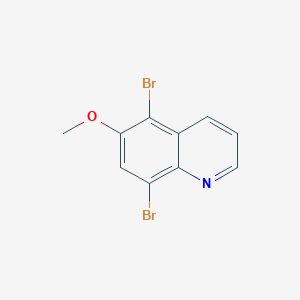

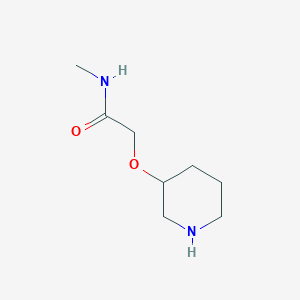

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)

![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)